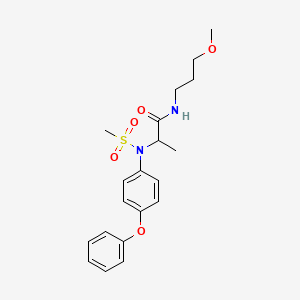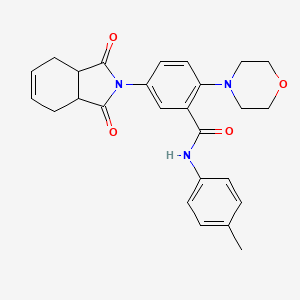![molecular formula C23H29N3O6S B4020065 ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4020065.png)
ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate involves multiple steps, starting from basic building blocks to the final complex structure. Although specific synthesis pathways for this compound are not directly referenced, the general approach to synthesizing piperazine derivatives involves nucleophilic substitution reactions, coupling reactions, and protective group strategies to introduce the desired functional groups in a controlled manner. The synthesis of piperazine derivatives and their analogues often employs strategies to optimize yield and purity, such as the use of suitable solvents, catalysts, and reaction conditions tailored to the specific steps in the synthesis pathway (Girase et al., 2020).
Molecular Structure Analysis
The molecular structure of ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate is characterized by the presence of a piperazine ring, a key pharmacophore in medicinal chemistry. The piperazine nucleus is a versatile scaffold that can be modified to alter the compound's biological activity and pharmacokinetic properties. The presence of the ethyl piperazinecarboxylate moiety and the phenoxyphenyl group may contribute to the compound's binding affinity and selectivity towards biological targets (Rathi et al., 2016).
Chemical Reactions and Properties
Compounds containing the piperazine ring, such as ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate, are known for their ability to undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution. These reactions allow for the further functionalization of the molecule, potentially leading to derivatives with enhanced or altered pharmacological profiles. The chemical properties of these compounds are influenced by the substituents attached to the piperazine ring, which can affect their reactivity, solubility, and stability (Sikazwe et al., 2009).
Physical Properties Analysis
The physical properties of ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate, such as solubility, melting point, and crystalline form, are crucial for its formulation and delivery as a therapeutic agent. These properties are determined by the molecular structure and the functional groups present in the compound. Piperazine derivatives' physical properties can be tailored through structural modifications to improve their bioavailability and efficacy as drugs (Chopra et al., 2023).
Chemical Properties Analysis
The chemical properties of ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate, including acidity/basicity, reactivity towards other chemical entities, and stability under various conditions, are fundamental for its pharmacological activity. The incorporation of functional groups such as the methylsulfonyl and phenoxyphenyl moieties into the piperazine scaffold can significantly influence these properties, affecting the compound's interaction with biological targets and its metabolic stability (Chaudhary et al., 2023).
Propiedades
IUPAC Name |
ethyl 4-[2-(N-methylsulfonyl-4-phenoxyanilino)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-4-31-23(28)25-16-14-24(15-17-25)22(27)18(2)26(33(3,29)30)19-10-12-21(13-11-19)32-20-8-6-5-7-9-20/h5-13,18H,4,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFFCCHCZLAUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4019983.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4020007.png)
![1-(2-fluoro-4-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020013.png)
![N~1~-[3-(methylthio)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4020021.png)
![1,2-ethanediylbis[(1-piperidinylmethyl)formamide]](/img/structure/B4020027.png)

![5,5'-(phenylmethylene)bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4020038.png)
![2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol](/img/structure/B4020046.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4020047.png)
![(1-{[1-(2-quinolinylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4020052.png)

![1-(3,4-dichlorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4020061.png)
![2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4020076.png)